![molecular formula C10H15ClN2O2 B3244171 N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride CAS No. 1609407-27-3](/img/structure/B3244171.png)
N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride
Overview
Description
N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride is a chemical compound with the molecular formula C10H14N2O2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its solid physical form and is typically stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride involves several steps. One common method includes the reaction of 4-amino-2-methoxybenzoic acid with propionyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(4-methoxyphenyl)propanamide: Similar in structure but differs in the position of the amino group.
N-(2-amino-4-methoxyphenyl)propanamide: Another structural isomer with different properties.
Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: Contains additional methyl groups, leading to different chemical behavior.
Uniqueness
N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Biological Activity
N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit or modulate enzyme activity by binding to their active sites, which can lead to various downstream effects in cellular signaling pathways. Such interactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties . Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may share these characteristics.
Key Findings:
- Cytotoxicity Assays: In vitro studies using the MTT assay have shown that compounds with similar structures can significantly inhibit the growth of human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines .
- IC50 Values: The IC50 values for related compounds range from 7.01 µM to 14.31 µM against different cancer cell lines, indicating a promising potential for further development in cancer therapy .
Antioxidant Activity
This compound may also possess antioxidant properties . Compounds structurally related have shown significant antioxidant activity, which is essential for mitigating oxidative stress in cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-N-(4-methoxyphenyl)propanamide | C₁₀H₁₅N₂O₂ | Similar amine functionality; potential for similar activities |
2-Amino-N-(3-methoxyphenyl)propanamide | C₁₀H₁₅N₂O₂ | Variation in methoxy position; may exhibit different profiles |
N-(4-Methylphenyl)propanamide | C₉H₁₃N | Lacks amino group; primarily used as an industrial chemical |
The presence of both amino and methoxy groups in this compound distinguishes it from these similar compounds, potentially granting it unique biological activities and applications.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Study : A study evaluated the cytotoxic effects of related compounds on U-87 and MDA-MB-231 cell lines, revealing significant inhibition of cell proliferation. The results indicated a stronger effect on U-87 cells compared to MDA-MB-231 cells .
- Antioxidant Evaluation : The antioxidant capacity was assessed using the DPPH radical scavenging method, where related compounds showed activity comparable to well-known antioxidants like ascorbic acid .
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)propanamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWAEVPWHJTDJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)N)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-27-3 | |
Record name | Propanamide, N-(4-amino-2-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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